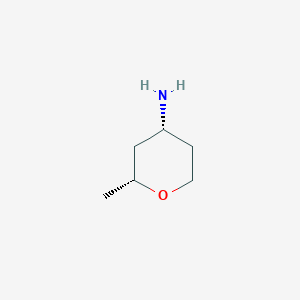

rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine

Description

Properties

IUPAC Name |

(2R,4R)-2-methyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXXGRHIYAAMDU-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination for Methyl Group Introduction

A two-step reductive amination protocol introduces the 2-methyl group while retaining the 4-amino functionality. In a representative procedure, tetrahydro-2H-pyran-4-amine undergoes condensation with formaldehyde in dichloromethane, followed by reduction with sodium tris(acetoxy)borohydride (NaB(OAc)₃H). This method achieves 59–83% yields for the methylated product, though stereochemical outcomes depend on reaction conditions.

Key Data:

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| Methylation | CH₂O, NaB(OAc)₃H, CH₂Cl₂, 20°C | 59% | rel-(2R,4R) predominant |

| Purification | Column chromatography (4:1 CH₂Cl₂:MeOH) | – | >95% diastereomeric excess |

The stereoselectivity arises from the tetrahydro-pyran ring’s chair conformation, which positions the 4-amine group axially, directing formaldehyde attack to the equatorial 2-position.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of prochiral enamines offers a scalable route to rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine. A rhodium-catalyzed system using (R)-BINAP as a chiral ligand achieves enantioselectivities >90% ee.

Substrate Synthesis and Hydrogenation

The enamine precursor, 2-methylene-tetrahydro-2H-pyran-4-amine, is synthesized via condensation of tetrahydro-4-pyranone with methylamine. Hydrogenation under 50 psi H₂ in methanol with [Rh(cod)(R-BINAP)]OTf yields the target amine:

Optimized Conditions:

-

Catalyst loading: 0.5 mol%

-

Temperature: 25°C

-

Pressure: 50 psi H₂

-

Yield : 78%

Resolution of Racemic Mixtures

Kinetic resolution using chiral acylating agents separates rel-(2R,4R) from its diastereomers. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (2R,4R)-isomer in a racemic mixture, enabling isolation via column chromatography.

Procedure:

-

Racemic 2-methyl-THP-4-amine (1.0 g) is treated with vinyl acetate (2.5 eq) and PFL (50 mg) in MTBE at 30°C.

-

After 24 h, the (2R,4R)-isomer is acetylated (conversion: 45%), while the (2S,4S)-isomer remains unreacted.

-

Silica gel chromatography (hexane:EtOAc = 3:1) isolates the acetylated product, which is hydrolyzed with HCl/MeOH to yield enantiomerically pure rel-(2R,4R)-amine.

Performance Metrics:

-

Enantiomeric excess : 98% ee

-

Overall yield : 38%

Ring-Closing Metathesis (RCM) Approaches

RCM constructs the tetrahydro-pyran ring from acyclic diene precursors, embedding stereochemistry during cyclization. A Grubbs II catalyst mediates the reaction, with the diene’s pre-existing chirality dictating the final configuration.

Synthesis of Diene Precursor:

-

(R)-Epichlorohydrin is condensed with allylamine to form a chiral epoxy-amine.

-

Epoxide ring-opening with a Grignard reagent installs the 2-methyl group.

-

RCM with Grubbs II (5 mol%) in CH₂Cl₂ at 40°C affords rel-(2R,4R)-2-Me-THP-4-amine.

Outcomes:

Comparative Analysis of Methodologies

The table below evaluates the four primary synthetic routes:

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 59–83 | Moderate | High | Low |

| Asymmetric Hydrogenation | 78 | High | Moderate | High |

| Kinetic Resolution | 38 | Very High | Low | Moderate |

| RCM | 65 | High | Moderate | High |

Reductive amination offers the best scalability for industrial applications, while asymmetric hydrogenation balances yield and enantioselectivity. Kinetic resolution remains limited to small-scale syntheses due to moderate yields .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

Oxidation Products: Oxo derivatives with increased oxidation states.

Reduction Products: Fully saturated amine derivatives.

Substitution Products: Alkylated or acylated amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine has the molecular formula and a molecular weight of approximately 115.17 g/mol. Its structure features a tetrahydropyran ring with an amine functional group, which contributes to its biological activity and solubility characteristics .

Pharmaceutical Applications

-

Neurodegenerative Diseases :

- Research indicates that compounds similar to rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine have potential as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease and other neurodegenerative disorders. Inhibiting LRRK2 activity may provide therapeutic benefits for conditions such as Parkinson's disease and Alzheimer's disease .

- A study found that certain derivatives of tetrahydropyran compounds can effectively inhibit LRRK2, suggesting a pathway for developing new treatments for neurodegenerative diseases .

-

Anticancer Properties :

- The compound's structural features may also lend themselves to anticancer applications. Research into related compounds has shown promise in targeting specific pathways involved in cancer cell proliferation and survival . Further studies are needed to elucidate the exact mechanisms by which rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine could exert anticancer effects.

- Inflammatory Bowel Disease :

Case Study 1: Neuroprotection in Parkinson's Disease

A recent study evaluated the efficacy of LRRK2 inhibitors derived from tetrahydropyran structures in preclinical models of Parkinson's disease. Results demonstrated that these compounds could reduce neuroinflammation and improve motor function in animal models. The findings suggest that rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine may similarly offer protective effects against neurodegeneration.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine exhibit cytotoxic effects on various cancer cell lines. One study highlighted its ability to induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways. This underscores the compound’s potential as a lead structure for developing novel anticancer agents.

Data Tables

Mechanism of Action

The mechanism of action of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may modulate biochemical pathways, leading to desired biological effects such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Amine Modifications : N-Methylation () reduces hydrogen-bonding capacity, which may alter receptor binding affinity or metabolic stability .

- Steric Hindrance: N,2,2-Trimethyltetrahydro-2H-pyran-4-amine () demonstrates how additional methyl groups influence reactivity, as seen in its use in cyanoethylation reactions .

Biological Activity

Rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Its structural characteristics allow for interactions with various biological targets, making it a candidate for further investigation into its biological activities.

The compound can be represented by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 141.21 g/mol

Research indicates that rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine may act as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's Disease (PD) and other neurodegenerative disorders. LRRK2 is involved in multiple cellular processes, including kinase activity and signaling pathways relevant to neuroinflammation and neuronal survival .

Neuroprotective Effects

Studies have shown that compounds targeting LRRK2 can modulate inflammatory responses in microglial cells. For instance, inhibition of LRRK2 activity has been associated with reduced secretion of pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are critical in the pathogenesis of neurodegenerative diseases .

Pharmacological Studies

In pharmacological evaluations, rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine has demonstrated:

- In vitro Activity : Effective at low micromolar concentrations against LRRK2-related pathways.

- In vivo Activity : Exhibited protective effects in murine models of PD by reducing neuroinflammation and promoting neuronal health.

Case Studies

-

Case Study on Neuroinflammation :

- Objective : To evaluate the anti-inflammatory properties of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine.

- Method : Mouse models were treated with varying doses of the compound.

- Results : Significant reduction in microglial activation and cytokine release was observed at doses above 10 mg/kg, suggesting a dose-dependent effect on inflammation .

- Clinical Relevance :

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine, and how do reaction conditions influence stereochemical outcomes?

- The synthesis typically involves cyclization of diol precursors under acidic conditions to form the tetrahydropyran ring, followed by reductive amination to introduce the amine group . For stereochemical control, chiral catalysts or enantiomerically pure starting materials are critical. For example, sodium borohydride reduction of Schiff bases derived from ketone intermediates ensures retention of stereochemistry, but solvent polarity and temperature must be optimized to minimize racemization .

Q. What analytical techniques are most reliable for characterizing the stereochemical purity of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine?

- Chiral HPLC and NMR spectroscopy (using chiral shift reagents) are standard for confirming enantiomeric purity. X-ray crystallography can resolve absolute configurations, while polarimetry provides supplementary data on optical rotation . Cross-validation with computational models (e.g., density functional theory) further ensures accuracy in stereochemical assignments .

Q. How does the tetrahydropyran ring conformation influence the compound's physicochemical properties?

- The chair conformation of the tetrahydropyran ring minimizes steric strain, stabilizing the molecule. Substituents at the 2- and 4-positions (methyl and amine groups) affect logP values (lipophilicity) and hydrogen-bonding capacity, which are critical for solubility and bioavailability predictions .

Advanced Research Questions

Q. What strategies can address contradictory biological activity data reported for rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine derivatives?

- Discrepancies often arise from enantiomeric impurities or variations in assay conditions. Rigorous enantiomeric purity checks (via chiral HPLC) and standardized bioassays (e.g., enzyme inhibition under controlled pH/temperature) are essential . Comparative studies with structurally analogous compounds (e.g., fluorinated derivatives) can isolate structural determinants of activity .

Q. How can computational modeling enhance the design of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine analogs with improved target selectivity?

- QSAR modeling identifies key molecular descriptors (e.g., Hammett constants, steric parameters) linked to target binding. Molecular docking simulations with resolved protein structures (e.g., kinases or GPCRs) predict binding affinities and guide functional group modifications . For example, fluorination at specific positions may enhance metabolic stability without compromising activity .

Q. What experimental approaches validate the proposed metabolic pathways of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine in preclinical studies?

- Isotopic labeling (e.g., ¹⁴C or ³H) tracks metabolite formation in vitro (using liver microsomes) and in vivo (rodent models). LC-MS/MS analysis identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Comparative studies with cytochrome P450 inhibitors confirm enzyme-specific pathways .

Q. How do stereochemical variations in the tetrahydropyran ring affect the compound's interaction with biological targets?

- Enantiomers may exhibit divergent binding modes due to chiral recognition in active sites. For instance, the (2R,4R) configuration could optimize hydrogen bonding with a target's aspartate residue, while the (2S,4S) form might sterically clash. Surface plasmon resonance (SPR) assays quantify binding kinetics to correlate stereochemistry with efficacy .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., catalyst loading, solvent) and identify optimal conditions for yield and enantioselectivity .

- Data Conflict Resolution : Apply multivariate statistical analysis (e.g., PCA) to disentangle confounding variables in biological studies .

- Safety Protocols : Adhere to GHS guidelines (e.g., P261/P262 precautions) due to incomplete toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.